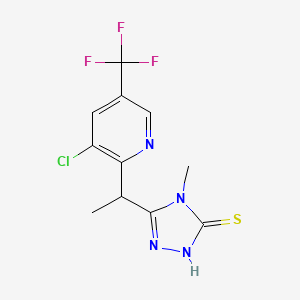
5-(1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)ethyl)-4-methyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)ethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a complex organic compound with potential applications in various scientific fields. Its unique molecular structure contributes to its diverse chemical behaviors and interactions, making it a subject of interest in advanced research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)ethyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. It often starts with the formation of the pyridine derivative through halogenation and the introduction of the trifluoromethyl group. Subsequent steps may involve coupling reactions to attach the triazole and thiol groups under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely be scaled up using continuous flow chemistry to optimize yield and efficiency. Advanced catalytic processes and precise reaction monitoring are essential to ensure the quality and consistency of the final product.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: : Reduction reactions, using agents like sodium borohydride, can modify specific functional groups within the molecule.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, allowing for the introduction or replacement of functional groups.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, molecular oxygen.
Reducing agents: : Sodium borohydride.
Substitution reagents: : Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products vary based on the reaction type. For instance, oxidation might yield sulfoxides or sulfones, while reduction might lead to alcohols or amines.
科学的研究の応用
Chemistry
Studying reaction mechanisms and developing new synthetic methodologies.
Biology
Investigating its interaction with biological molecules and potential therapeutic properties.
Medicine
Exploring its role as a potential pharmaceutical agent due to its unique chemical properties.
Industry
Utilizing it in material science for developing new materials with desired chemical and physical properties.
作用機序
This compound interacts with biological molecules primarily through its functional groups, which can form hydrogen bonds, van der Waals forces, and ionic interactions. It may target specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Compared to other compounds with similar structures, such as 5-(1-(3-Chloro-2-pyridinyl)ethyl)-4H-1,2,4-triazole-3-thiol, the presence of the trifluoromethyl group in 5-(1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)ethyl)-4-methyl-4H-1,2,4-triazole-3-thiol enhances its lipophilicity and metabolic stability, making it more potent and effective in certain applications.
Similar Compounds
5-(1-(3-Chloro-2-pyridinyl)ethyl)-4H-1,2,4-triazole-3-thiol
5-(1-(3-Trifluoromethyl-2-pyridinyl)ethyl)-4H-1,2,4-triazole-3-thiol
4-Methyl-5-(1-(3-Chloro-2-pyridinyl)ethyl)-4H-1,2,4-triazole-3-thiol
There you have it—a deep dive into this compound. Any thoughts?
生物活性
5-(1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)ethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on available literature.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C12H12ClF3N4S
- Molecular Weight : Approximately 325.76 g/mol
This triazole derivative features a thiol group, which is significant for its biological activity.
Antimicrobial Properties
Research indicates that 1,2,4-triazoles exhibit considerable antimicrobial activity. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Triazole Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.125 μg/mL |
| Compound B | E. coli | 0.250 μg/mL |
| This compound | S. aureus, E. coli | TBD |
The exact MIC for the compound remains to be established in comparative studies.
Antifungal Activity
The antifungal potential of triazoles is well-documented. Studies have shown that derivatives like 1,2,4-triazoles can inhibit fungal growth effectively . The presence of the thiol group may enhance this activity through various mechanisms such as disrupting fungal cell wall synthesis or function.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications at specific positions on the triazole ring can significantly influence biological activity. For instance:
- Electron-Donating Groups : The presence of electron-donating groups on the triazole ring has been linked to enhanced antibacterial and antifungal activities .
- Alkyl Chain Length : Variations in alkyl chain length attached to the nitrogen atoms can alter potency; longer chains may reduce activity .
Case Studies
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives and evaluated their antimicrobial properties. The study found that compounds with similar structural features to this compound demonstrated promising results against resistant strains of bacteria .
特性
IUPAC Name |
3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N4S/c1-5(9-17-18-10(20)19(9)2)8-7(12)3-6(4-16-8)11(13,14)15/h3-5H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJHUNBSVMNNOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C2=NNC(=S)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














